molecular formula C22H22O11 B14758763 Scoparin CAS No. 301-16-6

Scoparin

Cat. No.: B14758763
CAS No.: 301-16-6
M. Wt: 462.4 g/mol
InChI Key: YXHFXGHAELQJGK-PGPONNFDSA-N
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Description

Historical Trajectories of Scoparin Research

The history of this compound research is intrinsically linked to the study of the plant Cytisus scoparius (commonly known as Scotch broom), from which the compound derives its name. plantextractwholesale.comwikipedia.org Early phytochemical investigations of this plant and others led to the isolation and identification of this compound as one of their characteristic constituents. wikipedia.org Historically, plants containing this compound, such as Cytisus scoparius, were used in traditional medicine. wikipedia.org For instance, broom was noted for its diuretic properties, an effect attributed to this compound. wikipedia.org These initial observations laid the groundwork for future research, transitioning the compound from a simple plant isolate to a molecule of interest for its chemical properties and biological effects. The early focus was primarily on extraction, isolation, and basic characterization from its natural sources.

Contemporary Significance in Natural Product Chemistry and Chemical Biology

In modern research, this compound holds considerable significance in the fields of natural product chemistry and chemical biology. Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. clinicalgate.com this compound is a classic example of a plant secondary metabolite that continues to be studied for its chemical structure and potential applications. medkoo.comclinicalgate.com

The contemporary relevance of this compound is largely driven by the broad interest in flavonoids for their diverse pharmacological activities. medkoo.comnih.gov Research has indicated that this compound exhibits antioxidant and anti-inflammatory properties, among other potential therapeutic effects. medkoo.com In chemical biology, which utilizes small molecules to study and manipulate biological systems, this compound serves as a molecular probe to investigate cellular pathways. illinois.eduucla.edu The study of how this compound interacts with biological targets at a molecular level can provide insights into disease mechanisms and aid in the development of new therapeutic strategies. medkoo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

301-16-6

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1

InChI Key

YXHFXGHAELQJGK-PGPONNFDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Phytochemical and Biological Origin of Scoparin

Research Methodologies for Extraction and Isolation

Chromatographic Purification Strategies for Scoparin Enrichment

The isolation and purification of this compound from complex plant extracts typically involve chromatographic techniques. ontosight.aimoravek.com Chromatography is a fundamental separation method that exploits the differential interactions of compounds with a stationary phase and a mobile phase. moravek.comrotachrom.com This differential partitioning allows for the separation and enrichment of target compounds like this compound from crude plant material. moravek.com

Various chromatographic methods can be employed for this compound purification. Column chromatography, a widely used technique, involves packing a stationary phase into a column and eluting the sample through it with a mobile phase. rotachrom.com High-Performance Liquid Chromatography (HPLC) is another powerful method offering high resolution and efficiency for the separation of complex mixtures. creative-proteomics.com Counter-current chromatography (CCC), including high-speed counter-current chromatography (HSCCC), has also been successfully applied in the isolation of natural products, demonstrating its utility in obtaining relatively pure compounds in a single step. researchgate.net

The selection of specific chromatographic parameters, such as the stationary phase, mobile phase composition, and elution gradient, is crucial for optimizing the separation and enrichment of this compound. For instance, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is commonly used for the separation of moderately polar compounds like flavonoids. researchgate.net

While specific detailed data on this compound purification yields and conditions across all methods are not universally standardized, the general principles and reported applications of chromatography in natural product isolation indicate the effectiveness of these techniques for this compound enrichment.

Interactive Table 1: Representative Chromatographic Approaches for Flavonoid Isolation (Illustrative Example)

Chromatographic MethodStationary Phase TypeMobile Phase PolaritySeparation PrincipleTypical Application in Natural Product Isolation
Column ChromatographySilica Gel (Normal Phase)Non-polar to Medium PolarityAdsorptionSeparation of compounds with differing polarities
Reversed-Phase HPLCC18 (Non-polar)Polar (e.g., Water/Methanol or Acetonitrile)Partition/Hydrophobic InteractionSeparation of less polar to moderately polar compounds
High-Speed Counter-Current Chromatography (HSCCC)Liquid (Immobilized)Immiscible Liquid PhasesLiquid-Liquid PartitionPreparative isolation of compounds from complex mixtures

Note: This table provides illustrative examples of chromatographic approaches commonly used for isolating natural products, including flavonoids like this compound. Specific parameters would be optimized based on the plant source and desired purity.

Advanced Spectroscopic Methods for Isolation Validation

Following chromatographic purification, advanced spectroscopic methods are indispensable for the validation of this compound isolation and the confirmation of its chemical structure. nih.govopenaccessjournals.com These techniques provide detailed information about the molecular composition, structure, and functional groups of the isolated compound. nih.govopenaccessjournals.comfiveable.me

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the connectivity of atoms and the chemical environment within the this compound molecule. openaccessjournals.comfiveable.mesolubilityofthings.com Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are routinely used to assign signals to specific hydrogen and carbon atoms, respectively, providing a detailed structural fingerprint. nih.govopenaccessjournals.com

Mass Spectrometry (MS) is another critical tool, providing information about the molecular weight and fragmentation pattern of the isolated compound. nih.govopenaccessjournals.comfiveable.me Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar molecules like flavonoids. nih.gov The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound (C₂₂H₂₂O₁₁, molecular weight ~462.4 g/mol ). nih.govlookchem.comuni.lu Analysis of fragmentation ions provides further structural details. nih.govopenaccessjournals.com

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of chromophores within the this compound molecule and can be used to assess purity and concentration. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com Flavonoids typically exhibit characteristic absorption bands in the UV-Vis region due to their conjugated pi systems. solubilityofthings.com

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. nih.govopenaccessjournals.comfiveable.mesolubilityofthings.com Characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups would be expected in the IR spectrum of this compound. nih.govsolubilityofthings.com

The combination of data obtained from these spectroscopic methods provides comprehensive evidence to confirm the identity and purity of isolated this compound.

Interactive Table 2: Key Spectroscopic Methods for this compound Validation (Illustrative Example)

Spectroscopic MethodInformation ProvidedTypical Data OutputApplication in this compound Analysis
Nuclear Magnetic Resonance (NMR)Atomic connectivity, chemical environment, stereochemistry¹H and ¹³C NMR spectra (chemical shifts, coupling constants, integration)Confirming the flavonoid and glycoside structure, identifying substituent positions
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation patternMass-to-charge ratio (m/z) of molecular and fragment ionsConfirming the molecular formula, providing structural fragments
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transitions, presence of chromophores, concentration, purityUV-Vis absorption spectrum (wavelengths of maximum absorbance, intensity)Detecting the flavonoid core, assessing purity
Infrared (IR) SpectroscopyFunctional groups presentIR absorption spectrum (wavenumbers of absorption bands)Identifying hydroxyl, carbonyl, and aromatic functional groups

Note: This table outlines the types of information obtained from common spectroscopic methods used in natural product characterization. Actual spectra and specific data points would be generated experimentally for isolated this compound.

The rigorous application of these chromatographic purification strategies and advanced spectroscopic validation methods is essential for obtaining high-purity this compound and unequivocally confirming its chemical identity for further research and potential applications.

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of the Flavonoid Biosynthesis Pathway Leading to Scoparin

The formation of this compound (chrysoeriol 8-C-glucoside) requires the synthesis of its aglycone, chrysoeriol (B190785), followed by a specific C-glycosylation event. This pathway is an extension of the core phenylpropanoid and flavonoid biosynthetic routes.

The journey to this compound begins with primary metabolites. The shikimate pathway provides the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Here, a series of enzymes creates a 4-coumaroyl-CoA starter unit. Concurrently, the acetate-malonate pathway supplies malonyl-CoA extender units.

The key enzymatic steps leading to the this compound aglycone, chrysoeriol, are outlined below:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce 4-coumaric acid.

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Chalcone (B49325) Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone scaffold, naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Naringenin chalcone is isomerized by CHI to form the flavanone (B1672756), naringenin.

Flavone (B191248) Synthase (FNS): Naringenin is then oxidized by FNS to produce the flavone apigenin.

Flavonoid 3'-Hydroxylase (F3'H): Apigenin is hydroxylated at the 3' position on the B-ring to yield luteolin (B72000).

O-methyltransferase (OMT): The final step in forming the aglycone is the methylation of luteolin. A specific flavonoid 3'-O-methyltransferase transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of luteolin, producing chrysoeriol. nih.govresearchgate.net Several such enzymes have been identified, including ROMT-9 from rice (Oryza sativa), which shows high regiospecificity and activity in converting luteolin to chrysoeriol. nih.govresearchgate.net

The following interactive table summarizes the core enzymes involved in the biosynthesis of chrysoeriol.

EnzymeAbbreviationSubstrate(s)Product
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic Acid
Cinnamate-4-HydroxylaseC4HCinnamic Acid4-Coumaric Acid
4-Coumarate:CoA Ligase4CL4-Coumaric Acid4-Coumaroyl-CoA
Chalcone SynthaseCHS4-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHINaringenin ChalconeNaringenin
Flavone SynthaseFNSNaringeninApigenin
Flavonoid 3'-HydroxylaseF3'HApigeninLuteolin
Flavonoid 3'-O-methyltransferaseFOMT / 3'-OMTLuteolin, SAMChrysoeriol

Glycosylation is a critical modification that enhances the stability and solubility of flavonoids. This compound is a C-glycoside, meaning the glucose moiety is attached directly to the flavonoid A-ring via a stable carbon-carbon bond. This bond is catalyzed by a specific class of enzymes known as C-glycosyltransferases (C-GTs).

The formation of this compound involves the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose (UDPG), to the C-8 position of the chrysoeriol backbone. The reaction is catalyzed by a chrysoeriol 8-C-glucosyltransferase.

Alternatively, the biosynthesis may proceed through the C-glycosylation of luteolin first, followed by methylation. In this route, a C-glucosyltransferase would convert luteolin to its 8-C-glucoside, orientin (B1677486). nih.govwikipedia.org Subsequently, the same 3'-O-methyltransferase that acts on luteolin could potentially methylate orientin to produce this compound. Research has identified C-glucosyltransferases capable of acting on luteolin. For instance, a C-glucosyltransferase from Trollius chinensis (TcCGT1) has been shown to effectively catalyze the C-glycosylation of luteolin to produce orientin. acs.org This highlights a plausible enzymatic mechanism for the formation of the C-glycosidic bond in this compound's precursor.

Biotechnological Approaches for Enhanced this compound Production

The low abundance of this compound in natural sources has driven research into biotechnological methods for its production. Metabolic engineering in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) offers a promising alternative to plant extraction.

The strategy involves reconstructing the this compound biosynthetic pathway in a chosen microbial host. This requires the heterologous expression of all necessary plant enzymes. Research has already demonstrated the feasibility of key steps in this pathway:

Aglycone Production: The conversion of luteolin to chrysoeriol has been successfully achieved in E. coli. Strains engineered to express a flavonoid 3'-O-methyltransferase from rice (ROMT-9) were able to convert exogenously supplied luteolin into chrysoeriol. nih.gov Further engineering of the ROMT-9 enzyme led to variants with improved expression and catalytic efficiency, boosting production titers significantly. nih.govresearchgate.net

Glycosylation: The C-glycosylation step has also been demonstrated in microbial systems. The efficient production of orientin (luteolin-8-C-glucoside) from luteolin was achieved by co-expressing a C-glucosyltransferase (TcCGT1) and a sucrose (B13894) synthase. acs.org The sucrose synthase serves to regenerate the costly UDP-glucose donor molecule, making the process more economically viable.

A complete biotechnological pathway for de novo this compound production would involve combining these steps and expressing the entire enzymatic cascade from a simple carbon source like glucose. The table below outlines a potential heterologous pathway for microbial this compound production.

ModuleEnzymatic StepExample Gene Source
Phenylpropanoid Module Phenylalanine -> 4-Coumaroyl-CoARhodosporidium toruloides (PAL), Arabidopsis thaliana (C4H, 4CL)
Flavonoid Core Module 4-Coumaroyl-CoA -> LuteolinPetroselinum crispum (CHS), Medicago sativa (CHI), Gerbera hybrida (FNS), Saccharum hybridum (F3'H)
This compound Finalization Module Luteolin -> Chrysoeriol -> this compoundOryza sativa (ROMT-9), Trollius chinensis (TcCGT1-like C-GT)
Cofactor Regeneration UDP -> UDP-GlucoseBacillus subtilis (Sucrose Synthase)

By optimizing gene expression, balancing metabolic flux, and regenerating essential cofactors like SAM and UDPG, metabolic engineering holds the potential to create microbial cell factories for the sustainable and high-yield production of this compound.

In Vitro Cell Culture and Fermentation Strategies

In vitro plant cell culture and microbial fermentation represent two key strategies for the controlled production of plant secondary metabolites, including this compound. These methods offer the potential for high-purity, scalable, and season-independent production.

Plant cell cultures serve as a valuable tool for studying and producing complex plant-derived molecules. Establishing cell suspension or hairy root cultures from this compound-producing plants can create a contained and optimizable system for biosynthesis. The production of flavonoids in such systems is influenced by various factors, including the composition of the culture medium, plant growth regulators, and the use of elicitors to stimulate secondary metabolite pathways. While these cultures maintain the genetic blueprint for the complete biosynthetic pathway, challenges such as slow growth rates and lower product yields compared to microbial systems often limit their industrial-scale application.

Microbial fermentation offers a more rapid and scalable approach. Fermentation using microorganisms can improve the yield and modify the profile of phenolic compounds from plant-based materials. This is achieved through the microbial release of bound compounds and the metabolic conversion of precursors into new metabolites via pathways like glycosylation. nih.gov Strategies to enhance flavonoid production in fermentation include:

Strain Selection: Choosing microbial strains with high tolerance to phenolic compounds and robust enzymatic machinery for biotransformation.

Optimization of Conditions: Fine-tuning parameters such as pH, temperature, aeration, and nutrient composition to maximize biomass and product formation.

Fed-Batch Fermentation: A technique where substrates are fed incrementally to the culture, which can improve yields by avoiding substrate inhibition and extending the production phase. For example, fed-batch fermentation in a controlled bioreactor significantly improved the production of the flavonoid scutellarin (B1681692), reaching a titer of 346 mg/L.

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Metabolic engineering, particularly the reconstruction of biosynthetic pathways in heterologous hosts, is a powerful strategy for producing high-value plant compounds like this compound. nih.gov Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as "cell factories" due to their fast growth, well-understood genetics, and established fermentation technologies. frontiersin.orgnih.gov

The biosynthesis of this compound (chrysoeriol 8-C-glucoside) is a multi-step enzymatic process starting from the amino acid L-phenylalanine. Reconstructing this pathway involves identifying, isolating, and expressing the necessary plant genes in a microbial host.

The Proposed Biosynthetic Pathway of this compound:

The pathway can be broken down into three main modules:

Flavanone Core Biosynthesis: L-phenylalanine is converted through the general phenylpropanoid pathway into p-coumaroyl-CoA. This molecule is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, which is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. frontiersin.org

Aglycone (Chrysoeriol) Formation: The naringenin core is modified by a series of enzymes to form the direct precursor aglycone, chrysoeriol. This involves hydroxylation and methylation steps.

C-Glycosylation: The final step involves the attachment of a glucose molecule to the chrysoeriol backbone at the C-8 position by a specific C-glycosyltransferase (CGT) .

The table below details the key enzymatic steps required for the heterologous biosynthesis of this compound.

StepPrecursorEnzymeEnzyme ClassProduct
1NaringeninFlavonoid 3'-hydroxylase (F3'H)Cytochrome P450Eriodictyol
2EriodictyolFlavone Synthase II (FNS II)Cytochrome P450Luteolin
3LuteolinO-methyltransferase (OMT)MethyltransferaseChrysoeriol
4ChrysoeriolC-glycosyltransferase (CGT)GlycosyltransferaseThis compound

Reconstructing this full pathway in a single microbial host presents several challenges. A key difficulty is the functional expression of plant-derived cytochrome P450 enzymes (like F3'H and FNS II) in E. coli. Saccharomyces cerevisiae is often a more suitable host for these enzymes due to its eukaryotic nature and membrane-bound organelles. nih.gov

Research has demonstrated the feasibility of producing key intermediates of the this compound pathway in engineered microbes. For instance, the aglycone chrysoeriol has been successfully produced in E. coli via the biotransformation of luteolin. mdpi.comresearchgate.net In one study, an O-methyltransferase from Saccharopolyspora spinosa was used to convert exogenously fed luteolin into chrysoeriol, achieving a 15% conversion. mdpi.comresearchgate.net

The C-glycosylation step is particularly complex. Unlike O-glycosylation, C-glycosylation forms a more stable carbon-carbon bond. In many plants, this process occurs indirectly: a flavanone (e.g., naringenin) is first converted to a 2-hydroxyflavanone (B13135356) by a flavanone 2-hydroxylase (F2H) . nih.govnih.gov This intermediate exists in equilibrium with an open-chain form, which is the actual substrate for the C-glycosyltransferase (CGT). nih.gov The resulting 2-hydroxyflavanone C-glucoside then dehydrates to form the final flavone C-glycoside. nih.govresearchgate.net This indirect pathway has been successfully reconstructed in yeast to produce other C-glycosylflavones like isovitexin (B1672635) and isoorientin. stclaircollege.ca Direct glycosylation of the flavone (e.g., luteolin) is also possible with certain CGTs. stclaircollege.ca

The table below summarizes the microbial production of chrysoeriol and other relevant C-glycosylflavones through metabolic engineering.

ProductHost OrganismKey Enzymes Expressed/MethodPrecursorTiter/YieldReference(s)
ChrysoeriolEscherichia coliSpnK (O-methyltransferase)Luteolin30 µM (15% conversion) mdpi.comresearchgate.net
Isoorientin (Luteolin 6-C-glucoside)Saccharomyces cerevisiaeF2H and CGT combinationsEriodictyolNot specified stclaircollege.ca
SchaftosideEscherichia coliRice CGTs, UDP-Ara synthesis pathwayTyrosine19.87 mg/L nih.gov
Apigenin di-C-arabinosideEscherichia coliRice CGTs, UDP-Ara synthesis pathwayTyrosine113.16 mg/L nih.gov

The successful engineering of pathways for chrysoeriol and various C-glycosylflavones lays a strong foundation for the future development of a microbial strain capable of producing this compound de novo from simple carbon sources. Future work will likely focus on discovering and characterizing the specific OMT and CGT enzymes responsible for this compound biosynthesis in its native plant producers and optimizing their expression and activity in a suitable microbial host.

Molecular and Cellular Mechanisms of Scoparin Action

Investigation of Cellular Targets and Receptor Interactions

Identifying the specific proteins or other macromolecules that scoparin interacts with is the first step in detailing its mechanism of action. This is achieved through a combination of computational and experimental techniques designed to predict and validate these molecular interactions.

Computational methods like molecular docking and virtual screening are powerful tools for predicting the binding of a small molecule, such as this compound, to a large library of known protein structures. mdpi.comyoutube.com These in silico techniques model the interaction between a ligand (this compound) and a target protein, calculating the binding affinity to identify potential biological targets. genome.jpyoutube.com Virtual screening can rapidly assess thousands of potential protein targets, helping to prioritize candidates for further experimental validation. youtube.comarxiv.org The process involves using the 3D structure of the ligand to find proteins with complementary binding sites, a strategy known as reverse docking. researchgate.netspringernature.com

Despite the utility of these methods in modern drug discovery for identifying potential targets for natural compounds, specific molecular docking and virtual screening studies focused on identifying the primary cellular targets of this compound are not widely documented in the available scientific literature. researchgate.netnih.govnih.govyoutube.com

Following computational predictions, experimental validation is essential. Ligand binding assays are used to measure the interaction between a molecule and its target. conceptlifesciences.com These assays can determine the binding affinity, which is often expressed as the equilibrium dissociation constant (Kd). pharmacologycanada.orgmalvernpanalytical.com A lower Kd value signifies a stronger binding interaction between the ligand and its receptor. youtube.comlibretexts.org

Biophysical techniques provide deeper insights into the physical and chemical properties of these interactions. conceptlifesciences.com Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Calorimetry (DSC) can characterize the thermodynamics and kinetics of binding, as well as any structural changes in the protein upon ligand interaction. indico.krrsc.orgnih.gov

While these techniques are standard for characterizing drug-target interactions, specific studies detailing the binding affinity, kinetics, or thermodynamic profile of this compound with identified cellular receptors or targets are not extensively reported in the available research. dynamic-biosensors.com

Modulation of Intracellular Signal Transduction Pathways

This compound exerts its biological effects by influencing the activity of various signaling pathways within the cell. These pathways are complex networks that transmit signals from the cell surface to the nucleus, regulating processes like inflammation, oxidative stress, and cell-to-cell communication.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide and hydroxyl radicals, that are byproducts of cellular metabolism. While they play a role in normal cell signaling, excessive ROS can lead to oxidative stress and cellular damage. Antioxidant compounds can mitigate this by scavenging ROS or by boosting the cell's own antioxidant defenses, often through pathways like the Nrf2 signaling network. mdpi.commq.edu.au

Specific research on this compound's direct modulation of ROS-related signaling pathways like Nrf2 is limited. nih.govnih.gov However, studies on related coumarin compounds provide insight into its potential antioxidant activity. As a dihydroxy-substituted coumarin, this compound belongs to a class of compounds that have demonstrated the ability to scavenge various reactive oxygen species and inhibit lipid peroxidation, a key process of oxidative damage.

Reactive Oxygen Species (ROS)Observed Effect of Related Dihydroxy-Coumarins
Superoxide AnionsEffective scavenging activity reported
Hydroxyl RadicalsEffective scavenging activity reported
Lipid PeroxidationInhibition of Fe³⁺-ascorbate-dependent microsomal lipid peroxidation

Inflammation is a biological response regulated by complex signaling networks. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comresearchgate.net The NF-κB protein complex is a primary transcription factor that controls the expression of genes involved in inflammation and cell survival. genome.jpmdpi.comyoutube.com The MAPK cascade is another critical pathway that translates external stimuli into cellular responses, including the production of inflammatory cytokines. mdpi.comresearchgate.net

Studies on the related compound scoparone (B1681568) (6,7-dimethoxycoumarin) have shown inhibitory effects on the NF-κB signaling pathway. nih.govnih.gov However, this compound and scoparone are distinct molecules, and direct experimental evidence detailing the specific influence of this compound on the activation or inhibition of the MAPK and NF-κB inflammatory signaling cascades is not extensively available in the scientific literature.

Signaling PathwayKey Protein ComponentsGeneral Role in Inflammation
NF-κB PathwayIKK, IκBα, p65 (RelA), p50Controls transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
MAPK PathwayERK, JNK, p38Regulates the production of inflammatory mediators like TNF-α and interleukins.

Cells communicate with each other through complex networks involving ligands (e.g., growth factors, cytokines) and their corresponding receptors. nih.govnih.gov This intercellular signaling is vital for coordinating cellular activities and maintaining tissue homeostasis. frontiersin.org Dysregulation of these communication networks is a hallmark of many diseases. The study of how a compound affects the expression of various ligands and receptors can reveal its impact on the broader cellular ecosystem. mdpi.com

Currently, there is a lack of specific research in the available literature investigating the effects of this compound on the intricate networks of intercellular communication, such as the signaling between different cell types within a tissue. mdpi.com

Enzymatic Modulation and Interaction Profiling

The biological activities of the flavonoid this compound are intrinsically linked to its ability to interact with and modulate the function of various enzymes. These interactions can lead to the inhibition or alteration of catalytic activity, thereby influencing a range of physiological and pathological processes. This section delves into the specific enzymatic modulation by this compound, focusing on its effects on cyclooxygenase enzymes and other key enzymatic systems.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, play distinct roles in physiological and inflammatory processes. While extensive research has been conducted on the COX-inhibitory properties of various flavonoids, specific studies detailing the direct inhibitory effects of this compound on COX-1 and COX-2 are not extensively documented in the currently available scientific literature.

Other Enzyme Activity Modulation

Beyond cyclooxygenases, this compound has been investigated for its modulatory effects on a variety of other enzymes, demonstrating a broader profile of bioactivity. Research has indicated that this compound can influence the activity of enzymes involved in processes such as purine metabolism and tissue remodeling.

Xanthine Oxidase Inhibition:

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the metabolic pathway that leads to the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout. In vitro studies have demonstrated that this compound can effectively inhibit xanthine oxidase activity. One study reported an IC50 value of 13.2 ± 0.5 µM for this compound against xanthine oxidase. This inhibitory action suggests a potential mechanism through which this compound may exert beneficial effects in conditions related to hyperuricemia.

Hyaluronidase Inhibition:

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of hyaluronidase is a target in various therapeutic areas, including inflammation and the reduction of allergic reactions. This compound has been shown to exhibit inhibitory activity against hyaluronidase. In one study, this compound demonstrated an IC50 value of 231.8 ± 1.6 µM for the inhibition of hyaluronidase. This finding points to a role for this compound in modulating the integrity of the extracellular matrix.

Elastase Inhibition:

Elastase is a protease that breaks down elastin, a key protein in connective tissues that provides elasticity to skin and blood vessels. Excessive elastase activity is implicated in the aging process of the skin and in certain inflammatory conditions. Research has indicated that this compound possesses elastase inhibitory properties. A study reported an IC50 value of 249.4 ± 1.8 µM for this compound's inhibition of elastase. This activity suggests that this compound may contribute to the maintenance of tissue integrity.

Collagenase Inhibition:

Collagenases are enzymes that break down collagen, the main structural protein in the extracellular matrix. The regulation of collagenase activity is vital for tissue remodeling and wound healing. This compound has been found to inhibit collagenase activity, with a reported IC50 value of 149.7 ± 1.2 µM. This inhibitory effect on collagenase suggests that this compound may play a role in protecting the structural integrity of collagen-rich tissues.

The following table summarizes the reported inhibitory activities of this compound against various enzymes.

EnzymeIC50 Value (µM)
Xanthine Oxidase13.2 ± 0.5
Hyaluronidase231.8 ± 1.6
Elastase249.4 ± 1.8
Collagenase149.7 ± 1.2

Preclinical Pharmacological Investigations and Therapeutic Potential

In Vitro Pharmacological Characterization in Cellular Models

In vitro studies using cellular models are fundamental to elucidating the specific biological activities of a compound at the cellular and molecular level. These assays provide a controlled environment to study mechanisms of action, such as antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity Studies and Free Radical Scavenging Mechanisms

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are unstable molecules known as free radicals that can cause cellular damage. innovareacademics.innih.gov The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net Several in vitro assays are commonly employed to measure this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ijpras.com Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the scavenging of the ABTS radical cation. criver.compharmacologydiscoveryservices.com The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While studies on purified scoparin are limited, research on extracts from plants known to contain this compound, such as Arthrophytum scoparium, provides some insight. The crude extract (CrE) of A. scoparium demonstrated a notable scavenging effect in the DPPH assay. researchgate.net In the ABTS assay, the same crude extract showed a strong antioxidant effect, indicating its capacity to act as an electron or hydrogen donor. researchgate.net

Table 1: Antioxidant Activity of Arthrophytum scoparium Crude Extract (CrE) This table displays data for a plant extract containing this compound, not the isolated compound.

Assay IC50 Value (mg/mL)
DPPH Radical Scavenging 0.015 ± 0.005
ABTS Radical Scavenging 0.001 ± 5.54E-05

Data sourced from research on Arthrophytum scoparium extracts. researchgate.net

The mechanism of free radical scavenging by phenolic compounds like this compound generally involves the donation of a hydrogen atom from their hydroxyl groups, which stabilizes the free radical and terminates the oxidative chain reaction. innovareacademics.inresearchgate.net

Anti-inflammatory Efficacy in Cellular Assays

Cellular assays are crucial for evaluating the anti-inflammatory potential of compounds. A standard model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com Researchers then measure the compound's ability to inhibit the production of key inflammatory mediators.

Key markers of inflammation in these assays include:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. creative-biolabs.comresearchgate.net The concentration of nitrite, a stable product of NO, in the cell culture medium is often measured to quantify NO production. nih.gov

Pro-inflammatory Cytokines: These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are central to the inflammatory cascade. bioivt.comnjppp.com Their levels are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA). mdpi.com

While these cellular models are widely used to screen for anti-inflammatory activity, specific studies detailing the effects of isolated this compound on LPS-stimulated macrophages, including its impact on NO, TNF-α, IL-6, or IL-1β production, were not identified in the performed literature search.

Antimicrobial Activity against Pathogenic Microorganisms

The potential of natural compounds to combat pathogenic microorganisms is a significant area of research. researchgate.netnih.gov In vitro antimicrobial activity is typically assessed by determining a compound's ability to inhibit the growth of or kill bacteria and fungi. mdpi.com

Studies have been conducted on extracts from Cytisus scoparius (Scotch broom), a plant known to contain this compound. Polyphenol-rich hydro-organic extracts from this plant were evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative pathogenic bacteria, with a particular focus on foodborne pathogens. mdpi.com The extracts demonstrated antimicrobial activity against the tested species, including Listeria monocytogenes, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com The study suggests that the observed bioactivities may be related to the plant's active constituents, though the specific contribution of this compound was not isolated. mdpi.com

Table 2: Antimicrobial Activity of Cytisus scoparius Extracts This table presents findings for plant extracts containing this compound, not the isolated compound.

Pathogen Activity Observed
Listeria monocytogenes Antimicrobial and antibiofilm activity
Staphylococcus aureus Antimicrobial and antibiofilm activity
Pseudomonas aeruginosa Antimicrobial and antibiofilm activity

Data sourced from research on Cytisus scoparius extracts. mdpi.com

Other Biologically Relevant In Vitro Activities

Beyond the primary activities, in vitro assays can explore other potential therapeutic effects, such as enzyme inhibition, anti-diabetic properties, or neuroprotective effects.

Enzyme Inhibition Assays: These tests determine a compound's ability to inhibit the activity of specific enzymes, which can be a mechanism for therapeutic intervention. nih.govyoutube.combiobide.com

In Vitro Anti-diabetic Activity: Key methods include assays for the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. mdpi.comnih.govnjppp.commdpi.com Inhibition of these enzymes can help control postprandial hyperglycemia.

In Vitro Neuroprotective Effects: Cellular models are used to simulate neuronal damage, for example, by using neurotoxins or inducing oxidative stress, to assess a compound's ability to protect neurons. nih.govnih.govmdpi.commdpi.com

Despite the availability of these established in vitro models for screening diverse biological activities, specific research data on the effects of isolated this compound in these assays were not found within the scope of the literature search.

In Vivo Efficacy Studies in Established Animal Models

In vivo studies in animal models are a critical step in preclinical research, providing information on a compound's efficacy and its effects within a complex biological system. nih.gov

Evaluation of Anti-inflammatory Effects in Experimental Disease Models

Several established animal models are used to screen for anti-inflammatory activity. researchgate.netijpras.com These models mimic aspects of human inflammation and are used to evaluate the efficacy of potential new anti-inflammatory drugs.

Commonly used acute inflammation models include:

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model where an inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). criver.comcreative-biolabs.commdpi.comcreative-bioarray.comnih.gov The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.

Xylene-Induced Ear Edema: In this model, xylene is applied to a mouse's ear, inducing an acute inflammatory response characterized by edema. researchgate.netresearchgate.netnih.govfrontiersin.org The anti-inflammatory effect is quantified by measuring the reduction in ear swelling.

Acetic Acid-Induced Writhing Test: This model assesses both anti-inflammatory and analgesic (pain-relieving) properties. Intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhing) in mice, which are related to the release of inflammatory mediators. innovareacademics.innih.govpharmacologydiscoveryservices.comresearchgate.netwisdomlib.org A reduction in the number of writhes indicates a positive effect.

Although these are standard and well-validated models for in vivo anti-inflammatory screening, the literature search did not yield studies where the isolated compound this compound was evaluated in any of these experimental disease models.

Assessment of Anti-nociceptive Properties in Animal Pain Models

The evaluation of a compound's potential to alleviate pain, known as its anti-nociceptive property, is a critical step in preclinical pharmacological investigation. This assessment is typically conducted using a battery of established animal models, each designed to simulate different aspects of clinical pain. While direct and extensive studies on the anti-nociceptive effects of this compound are not widely detailed in the available literature, its properties would be evaluated using standard, validated models that assess both centrally and peripherally mediated analgesia.

Commonly employed models include chemical-induced and thermal-induced pain tests. The acetic acid-induced writhing test is a well-established model for screening peripheral analgesic activity. nih.gov In this test, an intraperitoneal injection of acetic acid induces a visceral inflammatory pain response, characterized by abdominal constrictions or "writhes." The efficacy of a test compound like this compound would be determined by its ability to significantly reduce the number of writhes compared to a control group.

To investigate centrally mediated anti-nociceptive effects, the hot plate test is frequently used. explorationpub.com This model assesses the response to a thermal pain stimulus, where the latency of the animal to react (e.g., by licking its paw or jumping) is measured. An increase in this reaction latency following administration of the test compound suggests a central analgesic effect. The formalin test provides a more comprehensive assessment, as it elicits a biphasic pain response. nih.gov The initial acute phase is due to direct stimulation of nociceptors, while the later, tonic phase is associated with inflammatory pain mechanisms. A compound's ability to inhibit one or both phases can provide insight into its mechanism of action.

Table 1: Standard Animal Models for Anti-nociceptive Screening

Animal ModelType of Pain SimulatedPrimary Parameter MeasuredTypical Mechanism Investigated
Acetic Acid-Induced Writhing TestVisceral Inflammatory PainNumber of abdominal writhesPeripheral Analgesia
Hot Plate TestThermal NociceptionReaction time (latency) to thermal stimulusCentral Analgesia
Formalin Test (Biphasic)Phase 1: Acute Neurogenic Pain Phase 2: Inflammatory PainTime spent licking the injected pawCentral and Peripheral Mechanisms

Investigation of Metabolic Regulatory Activities (e.g., Antidiabetic Potential)

The investigation of this compound and extracts from plants containing it, such as Scoparia dulcis, has revealed significant potential in metabolic regulation, particularly in the context of diabetes. Research using animal models of diabetes, most commonly the streptozotocin (B1681764) (STZ)-induced diabetic rat, provides a basis for these findings. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration induces a state of hyperglycemia that mimics type 1 diabetes. phytojournal.com

In studies involving aqueous extracts of Scoparia dulcis, oral administration to STZ-induced diabetic rats resulted in notable antidiabetic effects. One study found that a six-week treatment with the extract significantly reduced blood glucose and glycosylated hemoglobin levels. researchgate.net Concurrently, there was a significant increase in plasma insulin (B600854), suggesting that the extract may promote insulin secretion or regeneration of pancreatic beta cells. researchgate.net Another study corroborated these findings, showing that a three-week administration of the extract led to a significant reduction in blood glucose and an increase in plasma insulin. nih.gov This research also highlighted the extract's antioxidant properties, which are crucial for mitigating the oxidative stress that contributes to diabetic complications. nih.gov

Further research focusing on scoparone (B1681568) (an alternative name for this compound) has explored its effects on diabetic nephropathy, a common complication of diabetes. In a study using cultured rat mesangial cells exposed to high glucose conditions to mimic the diabetic state, scoparone was shown to protect these kidney cells from damage. researchgate.net It attenuated the high glucose-induced accumulation of extracellular matrix proteins, a key factor in the development of glomerulosclerosis, partly by inhibiting the ERK1/2 signaling pathway. researchgate.net

Table 2: Research Findings on the Antidiabetic Potential of this compound/Source Plant Extract

Compound/ExtractExperimental ModelKey Biomarkers MeasuredObserved EffectsReference
Aqueous Extract of Scoparia dulcisStreptozotocin (STZ)-induced diabetic ratsBlood Glucose, Plasma InsulinSignificant reduction in blood glucose; Significant increase in plasma insulin nih.gov
Aqueous Extract of Scoparia dulcisSTZ-induced diabetic ratsBlood Glucose, Glycosylated HemoglobinSignificant reduction in blood glucose and glycosylated hemoglobin researchgate.net
Scoparone (this compound)High glucose-exposed rat mesangial cellsExtracellular matrix accumulation, ERK1/2 signalingAttenuated extracellular matrix accumulation; Inhibited ERK signaling pathway researchgate.net

Exploration of Effects on Specific Physiological Systems

The pharmacological exploration of flavonoids often extends to their effects on various physiological systems, including the cardiovascular and central nervous systems. While comprehensive studies focusing specifically on this compound are emerging, research on related compounds and extracts from its plant source, Cytisus scoparius, provides valuable insights into its potential therapeutic activities.

In the realm of neuroprotection, compounds isolated from Cytisus scoparius have demonstrated protective effects in cellular models relevant to neurodegenerative diseases. For instance, the alkaloids Lupanine and 17-oxo-sparteine were found to protect PC12 cells and hippocampal neurons against toxicity induced by soluble amyloid-β oligomers, a key pathological factor in Alzheimer's disease. nih.gov This neuroprotection was mediated through the activation of nicotinic acetylcholine (B1216132) receptors and the pro-survival PI3K/Akt signaling pathway. nih.gov These findings suggest that compounds from this plant source may possess neuroprotective potential, warranting future investigation into this compound's specific role.

The cardiovascular effects of flavonoids are a major area of research. Although direct evidence for this compound is limited, studies on scutellarin (B1681692), a structurally related flavonoid glucuronide, have shown significant cardioprotective effects in various animal models. frontiersin.org In rat models of myocardial infarction, scutellarin was found to reduce interstitial fibrosis by inhibiting the multiplication of cardiac fibroblasts and collagen production. frontiersin.org It also exerts protective effects on vascular endothelial cells by activating signaling pathways such as the eNOS/cGMP/PKG pathway, which promotes vasodilation and protects against endothelial damage. frontiersin.org The broad cardiovascular activities of similar flavonoids highlight a promising area for the future pharmacological profiling of this compound.

Advanced Preclinical Research Methodologies

Application of Omics Technologies in Pharmacological Research

Modern pharmacological research is increasingly leveraging "omics" technologies to gain a comprehensive, system-wide understanding of a drug's mechanism of action. These high-throughput methods allow for the large-scale analysis of biological molecules, moving beyond the traditional single-target approach to a more holistic view of physiological responses. The main omics disciplines include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites).

In the context of investigating a natural compound like this compound, omics technologies offer powerful tools to elucidate its molecular mechanisms and identify novel therapeutic targets.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), could be applied to cells or tissues treated with this compound to reveal its impact on global gene expression. This can help identify the signaling pathways and biological processes that are modulated by the compound, offering clues to its anti-inflammatory, antioxidant, or metabolic effects.

Proteomics , typically using mass spectrometry, can identify and quantify changes in the entire protein complement of a cell or tissue in response to this compound. This provides a direct look at the functional molecules (e.g., enzymes, receptors) whose levels or activity are altered, validating targets identified at the transcriptomic level.

Metabolomics analyzes the complete set of small-molecule metabolites. By examining the metabolic fingerprint of a system after this compound administration, researchers can identify specific metabolic pathways that are impacted, which is particularly relevant for investigating its antidiabetic potential by pinpointing changes in glucose, lipid, or amino acid metabolism.

The integration of these multi-omics datasets can construct a comprehensive picture of this compound's biological effects, from gene regulation to functional metabolic outcomes, thereby accelerating its development as a potential therapeutic agent.

Integration of Organ-on-a-Chip and Microphysiological Systems in Preclinical Screening

A significant challenge in drug development is the translation of preclinical findings from traditional cell cultures and animal models to human clinical trials. Organ-on-a-chip (OoC) and microphysiological systems (MPS) are emerging as transformative technologies that can help bridge this gap. These devices are microfluidic cell culture systems that contain living human cells in a meticulously engineered 3D microenvironment, recapitulating the key structural and functional aspects of human organs like the liver, kidney, heart, and lung.

The integration of OoC technology into the preclinical screening of compounds such as this compound offers several advantages:

Improved Physiological Relevance: By mimicking the dynamic, three-dimensional architecture and mechanical cues (e.g., fluid flow) of human organs, OoCs provide a more accurate model of human physiology compared to static 2D cell cultures. frontiersin.org This can lead to more reliable predictions of a drug's efficacy and toxicity.

Human-Specific Data: OoCs are typically populated with human cells, including primary cells or induced pluripotent stem cells (iPSCs), thereby avoiding the species-specific differences that can confound results from animal models. nih.gov

Mechanism of Action Studies: These systems allow for detailed investigation into a compound's effect on specific organ functions. For example, a "liver-on-a-chip" could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury. A "kidney-on-a-chip" could be employed to evaluate its effects on renal function and potential nephrotoxicity. nih.gov

Multi-Organ Systems: Advanced MPS can connect multiple OoCs to simulate systemic interactions between different organs. nih.gov This would be invaluable for studying the holistic effect of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a human-relevant context.

By providing more predictive, human-relevant data early in the drug discovery pipeline, the use of OoC and MPS can help de-risk the development of natural compounds like this compound, potentially reducing the reliance on animal testing and improving the success rate of clinical trials. frontiersin.org

Structure Activity Relationship Sar and Computational Studies

Derivation of Structure-Activity Relationships for Scoparin and Its Analogs

SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. nih.gov For this compound, a C-glycosylflavone, this involves analyzing its flavonoid backbone, the pattern of functional groups, and the nature of the glycosidic bond.

The biological activities of C-glycosylflavonoids like this compound are intrinsically linked to several essential structural motifs. These compounds are characterized by a C-C bond between the anomeric carbon of a sugar and the C-6 or C-8 position of the flavonoid's A ring, which confers greater stability to hydrolysis compared to their O-glycosyl counterparts. researchgate.netnih.gov

Key structural features determining the bioactivity of this compound and related C-glycosylflavones include:

The Flavonoid Nucleus (C6-C3-C6): The core three-ring structure is fundamental. A double bond between C2 and C3 in conjugation with a 4-oxo (carbonyl) group in the C ring is recognized as a significant feature for the antioxidant and anti-inflammatory activity of many flavonoids. acs.orgmdpi.com

Hydroxylation Pattern of the B Ring: The arrangement of hydroxyl (-OH) groups on the B ring is a major determinant of antioxidant activity. For flavones based on luteolin (B72000) (which has a 3',4'-dihydroxy substitution), the ortho-dihydroxy structure is crucial for high antioxidant capacity. mdpi.comnih.gov this compound's aglycone, chrysoeriol (B190785), features a 4'-hydroxy and a 3'-methoxy group.

Hydroxyl Groups on the A Ring: Free hydroxyl groups at the C-5 and C-7 positions of the A ring contribute to antioxidant activity, partly by participating in metal ion chelation. nih.govnih.gov The 5-hydroxy group, in particular, forms a hydrogen bond with the 4-oxo group, which can influence the molecule's electronic properties.

The C-Glycosyl Moiety: The attachment of a sugar unit, typically at C-6 or C-8, impacts the molecule's polarity, solubility, and ability to interact with biological targets. While glycosylation can sometimes decrease antioxidant activity compared to the corresponding aglycone by increasing steric hindrance, it can also enhance bioavailability. nih.govmdpi.com In this compound, the glucose moiety is attached at the C-8 position. Studies comparing C-6 and C-8 glycosylflavones have often found similar activities, suggesting the position of the sugar on the A ring may be of minor significance for certain biological effects. researchgate.net

The specific functional groups on the this compound molecule and their positions directly correlate with its efficacy in various biological assays. Altering these groups through methylation, hydroxylation, or glycosylation can significantly modify the compound's activity.

Impact of Hydroxyl vs. Methoxy Groups:

Antioxidant Activity: The presence of free hydroxyl groups generally enhances antioxidant activity, whereas their replacement with methoxy (-OCH₃) groups tends to diminish it. nih.govnih.gov The 3'-methoxy group in this compound (derived from its chrysoeriol backbone) makes it a less potent radical scavenger compared to its analog isoorientin (a luteolin-8-C-glucoside), which has a 3'-hydroxyl group. The free radical scavenging ability is often linked to the ease of donating a hydrogen atom from a hydroxyl group. nih.gov

Cytotoxicity and P-glycoprotein (Pgp) Inhibition: In contrast to antioxidant effects, methoxylation can enhance other activities. Studies on various flavonoids have shown that methoxy groups at certain positions can increase cytotoxicity. nih.gov Furthermore, methoxy groups on the B ring, such as the 3'-OMe group found in this compound, have been associated with a positive role in the inhibition of P-glycoprotein, a protein linked to multidrug resistance in cancer. nih.gov

Lipophilicity and Bioavailability: Methylation of hydroxyl groups increases a flavonoid's lipophilicity (hydrophobicity). This can enhance its ability to cross cell membranes and potentially improve its oral bioavailability and distribution into tissues. researchgate.net

The table below summarizes the general influence of key functional groups, with this compound's features highlighted for context.

Functional Group PositionGroup on this compoundGeneral Correlation with Efficacy
C-5, C-7 (A Ring) -OHThe 5-OH and 7-OH groups are important for antioxidant and anti-inflammatory activities. mdpi.com
C-3' (B Ring) -OCH₃A methoxy group here decreases radical scavenging but may enhance cytotoxicity and Pgp inhibition. nih.gov
C-4' (B Ring) -OHA free hydroxyl group is crucial for B-ring-mediated antioxidant activity. mdpi.com
C-8 (A Ring) C-GlycosylThe sugar moiety increases stability and water solubility but may reduce in vitro antioxidant potency compared to the aglycone. researchgate.netmdpi.com

These correlations demonstrate the complex role of each functional group. The specific arrangement in this compound represents a balance between different properties, such as moderate antioxidant capacity and potentially enhanced cellular uptake and specific enzyme inhibitory activity due to its methoxy group.

Computational Chemistry Approaches in SAR Development

Computational chemistry offers powerful tools to rationalize and predict the biological activities of compounds like this compound, accelerating the development of SAR models and the discovery of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This method allows for the prediction of the activity of newly designed, unsynthesized molecules.

A typical QSAR study on this compound analogs would involve:

Dataset Compilation: A series of this compound derivatives with varying substituents is selected, and their biological activity (e.g., IC₅₀ for enzyme inhibition) is experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties:

Physicochemical: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA).

Electronic: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), net atomic charges. nih.gov

Topological: Descriptors that describe molecular size, shape, and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.gov

For instance, a hypothetical QSAR model for the cytotoxicity of flavone (B191248) derivatives against a cancer cell line might yield an equation like: pGC₅₀ = -0.5 * E_LUMO + 0.2 * LogP + 1.5 * QC6 - 3.4 Where pGC₅₀ is the activity, E_LUMO is an electronic descriptor, LogP is lipophilicity, and QC6 is the net charge on a specific carbon atom. nih.gov Such a model could guide the design of new this compound analogs with potentially higher cytotoxicity.

The table below illustrates a hypothetical dataset for a QSAR study of this compound analogs.

CompoundR¹ (C-7)R² (C-3')LogP (Descriptor 1)LUMO Energy (Descriptor 2)Experimental Activity (IC₅₀, µM)
This compound-OH-OCH₃1.8-1.5 eV25
Analog 1-OCH₃-OCH₃2.3-1.4 eV20
Analog 2-OH-OH1.3-1.7 eV15
Analog 3-OH-H2.1-1.3 eV40

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can predict how a ligand like this compound interacts with its biological target, such as an enzyme or receptor, at an atomic level. mdpi.com

The process typically involves:

System Setup: A 3D model of the protein-ligand complex is created, often starting from a pose generated by molecular docking. This complex is placed in a simulated physiological environment, including water molecules and ions. mdpi.com

Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, typically nanoseconds to microseconds. tandfonline.com

Trajectory Analysis: The resulting trajectory (a "movie" of atomic movements) is analyzed to understand the stability of the binding and the nature of the interactions. Key parameters analyzed include:

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein or ligand are flexible or rigid. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity. tandfonline.com

Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

For this compound, an MD simulation could reveal how its hydroxyl and methoxy groups form stable hydrogen bonds and hydrophobic interactions with specific amino acid residues in an enzyme's active site, explaining its inhibitory mechanism. nih.gov

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. nih.gov One of its most powerful applications in drug discovery is virtual screening, a process used to search vast libraries of chemical compounds to identify those most likely to bind to a drug target. researchgate.net This allows researchers to prioritize which molecules to synthesize and test, saving significant time and resources. mdpi.com

There are two main approaches for discovering this compound analogs using virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, such as this compound, is used as a template or "query." The database is then searched for molecules with a similar 2D structure, 3D shape, or pharmacophore (the spatial arrangement of essential features like hydrogen bond donors/acceptors and hydrophobic regions). ijcrr.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method, which primarily uses molecular docking, involves computationally fitting thousands or millions of candidate molecules from a library into the target's binding site. nih.govbiointerfaceresearch.com The molecules are then scored and ranked based on their predicted binding affinity and how well they fit, allowing for the identification of novel scaffolds that are chemically different from this compound but can still bind to the same target. researchgate.net

For example, a pharmacophore model derived from this compound could be used to screen a database like ZINC or PubChem, which contain millions of compounds. The resulting "hits" would be molecules that share key electronic and steric features with this compound and are therefore promising candidates for having similar biological activity. mdpi.com

Rational Design and Synthesis of Novel this compound Derivatives

The development of novel therapeutic agents from natural products often involves the rational design and synthesis of derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. This compound, a flavonoid C-glucoside, and its aglycone, scoparone (B1681568) (6,7-dimethoxycoumarin), serve as valuable scaffolds for medicinal chemists. Through computational studies and an understanding of structure-activity relationships (SAR), researchers can design and synthesize new this compound-related molecules with improved biological activities.

Computational Approaches in Derivative Design

Computational studies are integral to the rational design of novel this compound derivatives, allowing for the prediction of biological activity and the elucidation of interaction mechanisms before undertaking complex synthesis. walisongo.ac.idnih.gov These in silico methods, including molecular docking, quantitative structure-activity relationship (3D-QSAR) analysis, and molecular dynamics simulations, provide critical insights into how structural modifications may influence a compound's therapeutic potential. nih.govmdpi.com

For instance, studies on scoparone, the aglycone of this compound, demonstrate how computational tools can predict antioxidant activity. The effect of substituting different chemical groups on the coumarin core can be evaluated by calculating properties like Ionization Potential (IP). A lower IP value generally corresponds to better antioxidant (electron-donating) capacity. Computational experiments on scoparone derivatives have shown that electron-donating groups, such as a methyl group (CH₃), decrease the IP value, thereby enhancing potential antioxidant activity. walisongo.ac.id Conversely, electron-withdrawing groups, like a formyl group (CHO), increase the IP value, which is predicted to reduce antioxidant effects. walisongo.ac.id

These computational predictions are summarized in the table below, illustrating the impact of substituents at position 3 of the scoparone ring.

CompoundSubstituent at Position 3Effect on Electron DensityPredicted Impact on Antioxidant Activity
Scoparone-H (Hydrogen)BaselineBaseline
3-Methylscoparone-CH₃ (Methyl)IncreaseEnhanced
3-Bromoscoparone-Br (Bromo)Slight DecreaseSlightly Reduced
3-Formylscoparone-CHO (Formyl)DecreaseReduced

Molecular docking studies further aid in rational design by simulating the binding of a derivative within the active site of a target protein. researchgate.net For example, in the design of coumarin-based inhibitors for enzymes like xanthine oxidase, docking can reveal key interactions, such as hydrogen bonds between the coumarin's ester oxygen and amino acid residues like Thr1010, or interactions between hydroxyl groups and residues like E802. nih.gov This information guides chemists in placing functional groups on the this compound scaffold to maximize binding affinity and inhibitory potential.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis provides the empirical foundation for rational design by linking specific structural features to biological activity. mdpi.comnih.govchemrxiv.org For coumarins, including this compound, several key SAR principles have been established that guide the synthesis of new derivatives.

Hydroxylation and O-Substitution: The number and position of hydroxyl (-OH) groups on the coumarin ring are strongly correlated with antioxidant and radical-scavenging activities. nih.gov For instance, esculetin, which has two adjacent hydroxyl groups, is a more potent radical scavenger than coumarins with fewer or no hydroxyls. nih.gov In designing this compound derivatives, modifying the existing methoxy groups or introducing additional hydroxyl groups could modulate these properties. SAR studies on antifungal coumarins have also shown that O-substitutions are essential for activity, with short aliphatic chains favoring higher potency. mdpi.com

Substitution on the Rings: Research indicates that substitutions on the benzene ring of the coumarin nucleus generally have a more significant impact on antioxidant activity than substitutions on the pyrone ring. walisongo.ac.id This suggests that modifications at positions 5 or 8 of the this compound scaffold could be a fruitful strategy for developing potent antioxidants.

Introduction of Heterocyclic Moieties: The synthesis of derivatives that incorporate other heterocyclic systems, such as pyrazoles or pyrimidines, onto the coumarin framework is a common strategy to explore new biological activities, including anticancer and enzyme inhibitory effects. nih.gov

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound analogs is guided by the insights gained from computational and SAR studies. Standard organic chemistry reactions are employed to modify the this compound or scoparone core. A general approach involves starting with a 7-hydroxycoumarin, a common precursor in many synthetic pathways. nih.govnih.gov

One common synthetic route is the Pechmann condensation, followed by subsequent reactions to add desired functional groups. researchgate.net For example, to create derivatives with substituents at the 8-position of a 4-methyl-7-hydroxycoumarin, a Duff reaction can be used to introduce a formyl group, which then serves as a handle for further elaboration. researchgate.net

Another synthetic strategy involves condensation reactions. Novel coumarin analogs have been prepared by reacting a 7-hydroxycoumarin precursor with compounds like ethyl-4-chloroacetoacetate under reflux conditions in the presence of a base such as potassium carbonate. nih.govmdpi.com This method allows for the fusion of a 1,3-dicarbonyl moiety to the coumarin scaffold, creating a new class of derivatives with distinct electronic and steric properties. nih.govmdpi.com

The general synthetic scheme often involves the following steps:

Selection of a suitable coumarin precursor, such as 7-hydroxy-6-methoxycoumarin (scopoletin) or 6,7-dihydroxycoumarin (esculetin), which are structurally related to this compound.

Protection of reactive hydroxyl groups if necessary.

Execution of specific chemical reactions such as alkylation, acylation, or condensation to introduce new functional groups at desired positions (e.g., C3, C4, C7, C8).

Purification and structural characterization of the newly synthesized derivatives using techniques like NMR, mass spectrometry, and IR spectroscopy. researchgate.netmdpi.com

Through these combined strategies of computational design, SAR analysis, and targeted synthesis, researchers can systematically develop novel this compound derivatives with enhanced potential for various therapeutic applications.

Analytical Methods for Research and Quantitative Profiling of Scoparin

Chromatographic Techniques for Separation and Quantification Chromatographic techniques are fundamental for isolating and quantifying scoparin due to its presence in complex biological samples alongside other flavonoids and phytochemicals.

High-Performance Liquid Chromatography (HPLC) Methodologies HPLC is a widely used technique for the separation and quantification of this compound. This method typically involves a stationary phase, often a reversed-phase C18 column, and a mobile phase consisting of a mixture of water and organic solvents, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and separation.researchgate.netmdpi.comcore.ac.ukresearchgate.net

HPLC coupled with a diode array detector (HPLC-DAD) is commonly employed for the quantitative analysis of flavonoids, including this compound. mdpi.commdpi.comresearchgate.net The DAD allows for the detection of compounds based on their UV-Vis absorption spectra, providing both qualitative and quantitative information. researchgate.netmdpi.comresearchgate.netresearchgate.net Quantification is typically achieved by integrating the peak areas of this compound in the chromatogram and comparing them to a calibration curve prepared using known concentrations of a this compound standard. researchgate.net

For instance, HPLC-DAD has been used to identify and quantify this compound in Citrus limetta juice. biocrick.com In such applications, the chromatographic conditions, including the mobile phase composition, flow rate, column temperature, and detection wavelength, are optimized to achieve adequate separation and sensitivity for this compound within the complex matrix. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications LC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the analysis of complex mixtures and for the detection and quantification of this compound at lower concentrations.nih.govcreative-proteomics.comLC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.creative-proteomics.com

In LC-MS/MS analysis of this compound, the liquid chromatograph separates the components of the sample, and the mass spectrometer detects and fragments the ions, providing molecular weight information and characteristic fragment ions. creative-proteomics.compharmainfo.in This fragmentation pattern serves as a powerful tool for the positive identification of this compound within a sample. creative-proteomics.compharmainfo.in

LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a common configuration used for flavonoid analysis, including this compound. biocrick.compharmainfo.innih.govepa.gov Electrospray ionization is a soft ionization technique suitable for polar compounds like flavonoids. nih.gov The MS/MS capabilities allow for the selection of the this compound parent ion and its fragmentation into product ions, providing a specific and sensitive detection method. creative-proteomics.compharmainfo.in

LC-MS/MS has been applied for the identification of this compound in various plant extracts, such as Citrus species and Iris lactea leaves. mdpi.combiocrick.compharmainfo.innih.gov The technique allows for the tentative identification of compounds based on their retention time, molecular weight, and characteristic fragmentation patterns, often by comparison with spectral databases or reference standards. mdpi.compharmainfo.in

LC-MS/MS is also valuable for quantitative analysis, particularly in complex biological matrices where interfering compounds may be present. creative-proteomics.comfrontiersin.org Quantification can be performed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which monitor specific parent-to-fragment ion transitions characteristic of this compound, providing high sensitivity and specificity.

Spectrophotometric and Spectrometric Approaches Spectroscopic methods provide complementary information for the analysis and structural characterization of this compound.

UV-Vis Spectrophotometry in this compound Analysis UV-Vis spectrophotometry is a technique that measures the absorbance of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.youtube.comdenovix.comlibretexts.orgThis technique is based on the principle that molecules absorb light at specific wavelengths corresponding to electronic transitions within the molecule.libretexts.org

Flavonoids, including this compound, exhibit characteristic UV-Vis absorption spectra due to their conjugated double bond systems. kahaku.go.jp These spectra can be used for the qualitative identification of this compound by comparing the observed wavelengths of maximum absorbance (λmax) to reported values for this compound. kahaku.go.jp

UV-Vis spectrophotometry can also be used for the quantitative analysis of this compound, based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. youtube.comlibretexts.org By measuring the absorbance of a this compound solution at its λmax and using a calibration curve prepared with known concentrations, the concentration of this compound in a sample can be determined. youtube.comlibretexts.org

While UV-Vis spectrophotometry can be used for quantification, it may lack the specificity required for complex mixtures compared to chromatographic methods, as other compounds absorbing at similar wavelengths can interfere with the analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding detailed chemical shifts) NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds, including this compound.wikipedia.orgnih.govoxinst.comIt provides detailed information about the connectivity of atoms and the functional groups present in a molecule.wikipedia.orgoxinst.com

For structural confirmation of this compound, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable. pharmainfo.in By analyzing the patterns of signals in the NMR spectrum, researchers can confirm the presence and arrangement of protons and carbon atoms within the this compound molecule. wikipedia.orgoxinst.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further information about the correlations between different nuclei, aiding in the complete assignment of the molecular structure. pharmainfo.in

NMR spectroscopy is used to verify the proposed structure of isolated this compound by comparing the experimental NMR data with reported spectroscopic data for authentic this compound. pharmainfo.in This confirms that the isolated compound is indeed this compound.

Method Validation and Standardization in this compound Research Method validation and standardization are crucial aspects of analytical chemistry to ensure the reliability, accuracy, and consistency of results obtained for this compound analysis.elementlabsolutions.comlabmanager.comValidation involves evaluating the performance characteristics of an analytical method to demonstrate its suitability for its intended purpose.elementlabsolutions.comlabmanager.com

Key validation parameters typically assessed include specificity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, and robustness. elementlabsolutions.comlabmanager.com Specificity ensures that the method measures only the analyte of interest (this compound) without interference from other components in the sample matrix. elementlabsolutions.com Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.comlabmanager.com Precision indicates the agreement between independent measurements of the same homogeneous sample. elementlabsolutions.com Sensitivity relates to the ability of the method to detect and quantify this compound at low concentrations. frontiersin.orgelementlabsolutions.com Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound over a defined range. elementlabsolutions.com Robustness refers to the ability of the method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com

Standardization of analytical methods for this compound ensures that results obtained in different laboratories or at different times are comparable and reliable. ijpsjournal.com This often involves using certified reference standards of this compound, establishing detailed standard operating procedures (SOPs) for sample preparation and analysis, and participating in inter-laboratory proficiency testing programs. ijpsjournal.com Chromatographic fingerprints obtained by techniques like HPLC can also contribute to the standardization of plant extracts containing this compound by providing a characteristic profile of the major components. ijpsjournal.com

Robustness and Reproducibility in Quantitative Assays

Robustness and reproducibility are essential parameters in the validation of quantitative analytical methods. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comdemarcheiso17025.com Reproducibility, also referred to as intermediate precision in some guidelines, relates to the agreement between results obtained from within-laboratory variations due to random events, such as different days, analysts, or equipment. demarcheiso17025.comchromatographyonline.com

For chromatographic methods used in the quantitative profiling of compounds like this compound, several parameters are typically investigated during robustness testing. These can include variations in mobile phase composition (e.g., organic solvent percentage, pH, buffer concentration), flow rate, column temperature, and injection volume. pharmtech.comglobalresearchonline.netindustry.gov.au Assessing the impact of these minor variations on method performance characteristics such as retention time, peak area, resolution, and tailing factor helps to establish the range within which the method remains reliable. demarcheiso17025.comchromatographyonline.com

Reproducibility, or intermediate precision, is evaluated by analyzing the same homogeneous sample multiple times under different conditions within the same laboratory. chromatographyonline.com This could involve different analysts performing the analysis on different days or using different instruments. The agreement between the results, often expressed as relative standard deviation (%RSD), provides a measure of the method's reliability under typical day-to-day variations. wjarr.comchromatographyonline.com

While general principles for assessing robustness and reproducibility in HPLC methods for quantitative analysis of natural products and flavonoids are well-established scielo.brwjarr.compharmtech.comelementlabsolutions.comdemarcheiso17025.comchromatographyonline.comglobalresearchonline.netijpsjournal.comresearchgate.netchula.ac.th, specific detailed research findings and comprehensive data tables focusing solely on the robustness and reproducibility studies for the quantitative assay of this compound were not prominently available in the consulted literature. Studies often validate methods for multiple compounds or focus on specific applications rather than providing in-depth validation data for a single compound like this compound in isolation.

Development of Reference Standards for Research Applications

Reference standards are indispensable for the accurate qualitative and quantitative analysis of chemical compounds in research and quality control. biopharminternational.cominorganicventures.commdpi.comjasco-global.com For the quantitative profiling of this compound, a well-characterized reference standard of known purity is crucial for several aspects of analytical method validation and application.

Reference standards are primarily used for:

Identification tests, by comparing the characteristics of the analyte in the sample to those of the standard. mdpi.comjasco-global.com

Quantitative assays, serving as external or internal standards to construct calibration curves and determine the concentration of the analyte in unknown samples. mdpi.comjasco-global.com

Analytical method validation, including the assessment of accuracy, precision, linearity, and sensitivity. biopharminternational.commdpi.com

System suitability tests, ensuring that the chromatographic system is performing correctly before analysis. mdpi.com

The development and characterization of reference standards involve rigorous processes to ensure their identity, purity, and suitability for their intended use. industry.gov.auinorganicventures.comwho.int This typically includes comprehensive analytical testing using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, elemental analysis, and chromatographic purity determination (e.g., by HPLC-UV or GC-FID). industry.gov.auinorganicventures.com Techniques like thermogravimetric analysis (TGA) and Karl Fischer analysis can be used to determine volatile and water content, contributing to a mass balance approach for purity assignment. industry.gov.au

For compounds like this compound, which can be isolated from natural sources or potentially synthesized, the development of a reference standard involves purification to a high degree and thorough characterization to confirm its chemical structure and determine its exact purity. biocrick.comindustry.gov.au The purity value is often assigned based on a combination of analytical techniques, accounting for organic impurities, residual solvents, and water content. industry.gov.auinorganicventures.com

While this compound is commercially available from various suppliers as a reference standard for research purposes biocrick.comchemfaces.com, detailed research findings specifically describing the development and comprehensive characterization data from a research perspective for a this compound reference standard were not extensively found in the consulted scientific literature. Information available often pertains to the use of existing reference standards in analytical studies kit.edunih.govnih.gov, rather than the detailed process of their initial preparation and certification as a research output. The production and certification of reference materials often follow specific guidelines and are conducted by specialized organizations inorganicventures.comwho.int.

Future Directions and Research Gaps in Scoparin Studies

Unexplored Biological Activities and Mechanistic Underpinnings

Despite some reported biological activities associated with plants containing scoparin, such as anti-inflammatory and antioxidant effects, the full spectrum of this compound's biological activities at the molecular level remains largely unexplored. researchgate.netinnovareacademics.in Future research should focus on systematically evaluating this compound against a wider range of biological targets and disease models. This includes investigating potential activities such as antiviral, antifungal, or specific effects on cellular pathways not yet examined. Furthermore, a critical gap lies in the detailed elucidation of the molecular mechanisms underlying any observed biological effects. While some studies touch upon general mechanisms of flavonoids like antioxidant activity, the specific pathways and targets modulated by this compound require in-depth investigation. leuphana.demdpi.com Techniques such as target identification assays, protein binding studies, and detailed cellular signaling analysis are needed to understand how this compound interacts with biological systems. mdpi.com

Deeper Elucidation of Complex Biosynthetic Regulation and Metabolic Flux

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps. While the general pathway for flavonoid biosynthesis is known, the specific regulatory mechanisms governing this compound production, including the enzymes involved in C-glycosylation at the C-8 position, are not fully understood. Future research should aim to identify and characterize the genes and enzymes specifically responsible for this compound biosynthesis. Investigating the transcriptional, post-transcriptional, and post-translational regulation of these enzymes is crucial for understanding how plants control this compound levels. Additionally, studying the metabolic flux through the this compound biosynthetic pathway under different environmental conditions or developmental stages can provide insights into factors influencing its accumulation. biorxiv.orgresearchgate.netplos.org Techniques such as stable isotope tracing and metabolic flux analysis could be employed to quantify the rates of metabolic reactions leading to this compound. researchgate.netnih.gov A deeper understanding of these processes could potentially lead to strategies for enhancing this compound production in plant sources or through biotechnological approaches.

Advanced Approaches in Structure-Activity Relationship and Compound Design

Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship - SAR) is fundamental for optimizing its potential. oncodesign-services.comnih.govresearchgate.netcollaborativedrug.com While this compound is a known C-glycosyl flavonoid, detailed SAR studies specifically focused on modifications to the this compound core structure and their impact on various biological activities are limited. Future research should involve the synthesis or isolation of this compound analogs with targeted structural modifications. oncodesign-services.comnih.govcas.org Advanced computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools to predict the activity of potential analogs and guide synthesis efforts. nih.govmdpi.com This would allow for the rational design of this compound derivatives with improved potency, selectivity, or pharmacokinetic properties for specific applications. oncodesign-services.comresearchgate.net

Integration of Systems Biology and Multi-Omics for Comprehensive Understanding

To gain a holistic understanding of this compound's effects on biological systems and its biosynthesis in plants, an integration of systems biology approaches and multi-omics data is essential. scilifelab.senih.govbrjac.com.brfrontiersin.org Future studies should utilize techniques such as transcriptomics, proteomics, and metabolomics in conjunction with bioinformatics and computational modeling. nih.govbrjac.com.br In the context of this compound's biological activity, multi-omics could help to identify the global molecular changes induced by this compound in cells or organisms, revealing affected pathways and networks. frontiersin.org For biosynthesis studies, integrating genomics, transcriptomics, and metabolomics data from this compound-producing plants under varying conditions can provide a comprehensive picture of the regulatory networks and metabolic pathways involved. uj.ac.za This integrated approach can help uncover complex interactions and regulatory mechanisms that cannot be revealed by studying individual components in isolation. nih.gov

Development of Standardized Preclinical Models for Cross-Study Comparisons

Currently, research on the biological activities of compounds like this compound often utilizes a variety of in vitro and in vivo models, which can make direct comparisons between studies challenging. To advance the field, there is a need for the development and validation of standardized preclinical models specifically suited for evaluating this compound's biological effects. This could involve establishing standardized cell lines, animal models, or even organ-on-a-chip systems that are consistently used across different research groups. Standardized protocols for administering this compound and assessing endpoints would also improve the reproducibility and comparability of research findings. This would facilitate the accumulation of robust data and accelerate the translation of research findings.

Strategies for Sustainable and Scalable Production for Research Purposes

As research into this compound progresses, the need for a sustainable and scalable supply of high-purity compound for research purposes will increase. Current methods often rely on extraction from plant sources, which can be subject to seasonal variations and environmental factors. acs.org Future research should explore and optimize alternative production strategies. This could include developing efficient methods for the chemical synthesis of this compound or exploring biotechnological approaches such as microbial fermentation or plant cell culture. researchgate.net Developing sustainable and scalable production methods is crucial to ensure a consistent and sufficient supply of this compound for extensive research and potential future applications.

Q & A

Q. How should conflicting results in this compound’s stability profiles be addressed during long-term storage studies?

  • Answer : Conduct accelerated stability testing under varying conditions (temperature, humidity, light) using HPLC to monitor degradation. Apply Arrhenius equation kinetics to predict shelf-life and validate with real-time data. Report degradation products via LC-MS .

Data Interpretation and Reporting

Q. What frameworks are recommended for critically appraising the quality of this compound-related literature?

  • Answer : Use tools like GRADE for clinical studies or SYRCLE’s risk-of-bias tool for animal research. Assess internal validity (e.g., randomization, blinding) and external validity (e.g., generalizability) in systematic reviews .

Q. How can researchers structure a discussion section to address limitations in this compound studies effectively?

  • Answer : Categorize limitations as methodological (e.g., sample size), conceptual (e.g., model relevance), or analytical (e.g., statistical power). Propose mitigation strategies, such as orthogonal validation assays or collaborative replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.